4-Azido-2-(trifluoromethyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

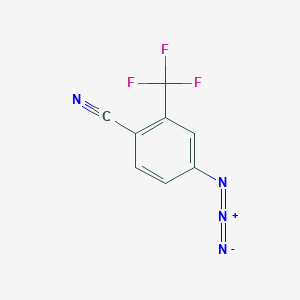

4-Azido-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F3N4 It is characterized by the presence of an azido group (-N3) and a trifluoromethyl group (-CF3) attached to a benzonitrile core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the bromination of 2-(trifluoromethyl)benzonitrile to form 4-bromo-2-(trifluoromethyl)benzonitrile. This intermediate is then subjected to a nucleophilic substitution reaction with sodium azide (NaN3) to introduce the azido group, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Azido-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide (NaN3): Used for introducing the azido group via nucleophilic substitution.

Lithium Aluminum Hydride (LiAlH4): Employed for the reduction of the azido group to an amine.

Copper(I) Catalysts: Utilized in cycloaddition reactions to facilitate the formation of triazoles.

Major Products

Amines: Formed by the reduction of the azido group.

Triazoles: Generated through cycloaddition reactions involving the azido group.

Aplicaciones Científicas De Investigación

4-Azido-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-Azido-2-(trifluoromethyl)benzonitrile is primarily related to its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often used in click chemistry, a powerful tool for bioconjugation and material science .

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-2-(trifluoromethyl)benzonitrile: Contains an amino group instead of an azido group.

4-Bromo-2-(trifluoromethyl)benzonitrile: Features a bromo group in place of the azido group.

4-Iodo-2-(trifluoromethyl)benzonitrile: Has an iodo group instead of the azido group.

Uniqueness

4-Azido-2-(trifluoromethyl)benzonitrile is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in click chemistry and other applications requiring rapid and selective chemical transformations .

Actividad Biológica

4-Azido-2-(trifluoromethyl)benzonitrile is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group (-N₃) and a trifluoromethyl group (-CF₃) attached to a benzonitrile backbone. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azide group can undergo various reactions, including cycloaddition and reduction, leading to the formation of reactive intermediates that can interact with biomolecules.

Target Interactions

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially disrupting cellular functions.

- Receptor Modulation : The compound may also interact with receptors, modulating their activity and influencing signaling pathways within cells.

Anticancer Potential

Preliminary investigations into the anticancer activity of azide derivatives suggest that they may induce apoptosis in cancer cells. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and efficacy in targeting cancerous tissues.

Case Studies

- Antimicrobial Activity : A study evaluating a series of azide derivatives found that compounds with similar structures exhibited significant antibacterial effects against Gram-positive bacteria. While direct data on this compound is lacking, these findings support the hypothesis of its potential antimicrobial activity.

- Cytotoxicity Assays : In vitro assays using MTT or similar methods could be employed to assess the cytotoxic effects of this compound on various cancer cell lines. Such studies would help elucidate its potential as an anticancer agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy and safety profile of the compound.

Toxicological Studies

Toxicity assessments are essential for any new compound. Early-stage studies should focus on determining the safe dosage range and identifying any adverse effects associated with exposure to this compound.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-azido-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N4/c9-8(10,11)7-3-6(14-15-13)2-1-5(7)4-12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKHCSMGRPZPMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.